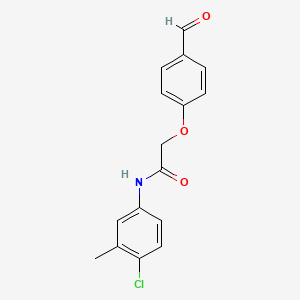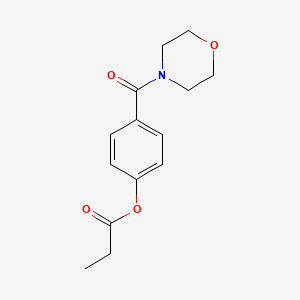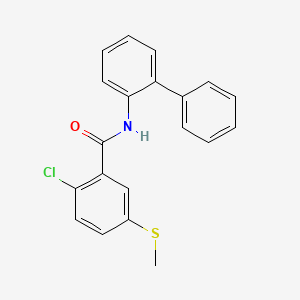
N-(4-methyl-2-pyridinyl)-4-(methylsulfonyl)benzamide
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)-4-(methylsulfonyl)benzamide, commonly known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPB is a small molecule inhibitor that has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of MPB involves the inhibition of the enzyme, nicotinamide adenine dinucleotide phosphate (NADPH) oxidase. NADPH oxidase is an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. ROS are known to play a role in the development of cancer and other diseases. By inhibiting NADPH oxidase, MPB reduces the production of ROS, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MPB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and improve insulin sensitivity. MPB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPB has several advantages for lab experiments. It is readily available in large quantities, making it easy to use in experiments. It has also been extensively studied, making it a well-characterized compound. However, MPB has some limitations for lab experiments. It has poor solubility in water, making it difficult to use in aqueous solutions. It also has a short half-life, making it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of MPB. One direction is to investigate the potential use of MPB in combination with other cancer therapies. Another direction is to investigate the potential use of MPB in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Further studies are also needed to investigate the mechanism of action of MPB and its effects on different types of cancer cells.
Conclusion:
In conclusion, MPB is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. MPB has several advantages for lab experiments, but also has some limitations. Further studies are needed to investigate the potential use of MPB in combination with other cancer therapies and in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. MPB has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-7-8-15-13(9-10)16-14(17)11-3-5-12(6-4-11)20(2,18)19/h3-9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOBOIIRXTJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(3-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4398631.png)
![N~2~-benzyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B4398632.png)

![2-[2-(diethylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B4398659.png)
![4-{4-[3-(8-quinolinyloxy)propoxy]phenyl}-2-butanone](/img/structure/B4398679.png)

![N-dibenzo[b,d]furan-3-yl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4398689.png)
![4-[2-(4-chloro-3-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4398695.png)

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4398704.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride](/img/structure/B4398715.png)

![4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4398739.png)
![1-{3-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4398740.png)